ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
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Overview
Description
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate is a complex organic compound featuring a pyrazole ring substituted with an iodine atom and a benzenecarboxylate ester group
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It can be inferred from the wide range of activities exhibited by pyrazole derivatives that they likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound likely has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Coupling with Benzenecarboxylate: The final step involves coupling the iodinated pyrazole with ethyl benzenecarboxylate using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzenecarboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could result in the formation of an oxidized pyrazole derivative .
Scientific Research Applications
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme interactions or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
- Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
- Ethyl 4-{[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
Uniqueness
The presence of the iodine atom in ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding interactions and reactivity compared to bromine, chlorine, or fluorine .
Properties
IUPAC Name |
ethyl 4-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3/c1-3-21-14(20)9-4-6-10(7-5-9)16-13(19)12-11(15)8-18(2)17-12/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHOTFYNAHAGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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